1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole
Description
1-(2-Bromoethyl)-2,5-dimethyl-1H-pyrrole is a brominated pyrrole derivative characterized by a 2-bromoethyl substituent at the N1 position and methyl groups at the C2 and C5 positions. Pyrroles are aromatic heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-rich structure and reactivity.
Properties
Molecular Formula |
C8H12BrN |
|---|---|
Molecular Weight |
202.09 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C8H12BrN/c1-7-3-4-8(2)10(7)6-5-9/h3-4H,5-6H2,1-2H3 |
InChI Key |
VOLBUDXXYKZYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Brominated Aryl Pyrroles
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole (CAS 5044-24-6):
- Features a 4-bromophenyl group instead of a bromoethyl chain.
- Exhibits higher thermal stability due to the aromatic bromine substituent, making it suitable for high-temperature reactions .
- Safety Data Sheets (SDS) indicate acute toxicity (Oral LD50: 300 mg/kg in rats) and skin irritation risks, necessitating careful handling .
1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (CAS 1467907-75-0):
Halogenated Alkyl/Aryl Hybrids
1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole (CAS 2379322-25-3):
1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole :
Physicochemical Properties
NMR Spectral Data
1-(2-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole :
Thermal and Solubility Trends
- Bromoethyl derivatives may exhibit lower melting points compared to aryl-brominated analogues due to reduced crystallinity.
- Trifluoromethoxy or methoxy groups enhance solubility in organic solvents like dichloromethane or ethyl acetate .
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